Benzyltriethylammonium cyanoacetate

Phase-transfer catalysis Alkylation Dicyanoacetate chemistry

Researchers requiring precise stoichiometric control in phase-transfer reactions face a challenge: generic halide PTCs are inert and necessitate a separate, often hygroscopic, cyanoacetate source. Benzyltriethylammonium cyanoacetate (CAS 73680-66-7) is the direct solution. - **Dual Functionality**: Supplies both the lipophilic benzyltriethylammonium cation and the nucleophilic cyanoacetate anion in a single reagent, streamlining methylations of alkyl dicyanoacetates and Knoevenagel condensations. - **Non-Interchangeable**: Unlike BTEAC or BTEAB, this compound acts as a stoichiometric reactant, ensuring exact anion delivery and eliminating the need for additional cyanoacetic acid derivatives. - **Enhanced Organophilicity**: Its larger cyanoacetate anion offers superior phase transfer into organic media, critical for anhydrous, high-yield acylation protocols.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 73680-66-7
Cat. No. B14439671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriethylammonium cyanoacetate
CAS73680-66-7
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1.C(C#N)C(=O)[O-]
InChIInChI=1S/C13H22N.C3H3NO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;4-2-1-3(5)6/h7-11H,4-6,12H2,1-3H3;1H2,(H,5,6)/q+1;/p-1
InChIKeyKAVSGWYQMWQAKM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyltriethylammonium Cyanoacetate: Identity and Class Baseline


Benzyltriethylammonium cyanoacetate (CAS 73680-66-7) is a quaternary ammonium salt composed of the benzyltriethylammonium cation and the cyanoacetate anion, with a molecular formula of C₁₆H₂₄N₂O₂ and an average molecular mass of 276.37 Da . It belongs to the broader class of tetraalkylammonium cyanoacetates, which are employed as phase-transfer catalysts and synthetic intermediates where both the lipophilic cation and the nucleophilic cyanoacetate anion participate in the reaction manifold. Unlike simple halide salts of the benzyltriethylammonium cation, this compound delivers the cyanoacetate anion directly into the organic phase without requiring a separate source of cyanoacetic acid or its alkali metal salts [1].

1
Dual-function phase-transfer agent & cyanoacetate source
Combines cation shuttle and reactive anion in one reagent
2
Fits dicyanoacetate alkylation and Knoevenagel workflows
Eliminates separate cyanoacetate salt addition
3
Enhanced organophilicity for biphasic reaction design
Larger anion improves partitioning vs. chloride or acetate

Why Generic Halide Substitution Fails


Generic substitution of benzyltriethylammonium cyanoacetate with benzyltriethylammonium chloride (BTEAC) or benzyltriethylammonium bromide (BTEAB) fails when the cyanoacetate anion is a stoichiometric reactant rather than a catalytic species. In reactions such as the methylation of alkyl dicyanoacetates, the cyanoacetate salt serves as both the anion source and the phase-transfer agent; replacing it with a halide salt would require addition of a separate cyanoacetate source, altering the stoichiometry, phase-transfer equilibrium, and potentially the reaction yield [1]. Furthermore, the cyanoacetate anion can participate directly in Knoevenagel condensations and related C–C bond-forming reactions, whereas chloride or bromide counterions are inert under these conditions [2]. The dual functional role—phase-transfer catalyst plus reactive anion—constitutes a non-interchangeable property of this specific compound.

This Product
Cyanoacetate anion participates as stoichiometric reactant and phase-transfer agent
Halide Salts (Cl⁻, Br⁻)
Inert counterion; requires separate cyanoacetate source, altering stoichiometry and phase equilibrium
This Product
Enables single-reagent Knoevenagel condensation without additional active methylene compound
BTEAC / BTEAB
Only catalytic; external ethyl cyanoacetate or malononitrile must be added, introducing extra variables
This Product
Organophilic anion ensures efficient organic-phase transfer of cyanoacetate
Acetate Analog
Lacks electron-withdrawing cyano group; partitioning and reactivity may differ significantly

Quantitative Differentiation Against Closest Comparators


Dual-Function Reactant vs. Halide Catalysts in Dicyanoacetate Methylation

In the methylation of alkyl dicyanoacetates, benzyltriethylammonium cyanoacetate is converted to the corresponding benzyltriethylammonium alkoxycarbonyldicyanomethanide, which then reacts with methyl iodide in chloroform to yield the methylated product [1]. This reaction is enabled by the pre-installed cyanoacetate anion; the analogous benzyltriethylammonium chloride or bromide cannot serve as the cyanoacetate source and would require exogenous cyanoacetate salt, introducing additional process variables such as competing anion exchange and altered phase-transfer equilibria [2]. The reported protocol yields the methylated alkyl dicyanoacetates in good isolated yields (typical range 60–85%, substrate-dependent) without chromatographic purification [1].

Dual Reactant vs. Halide
Head-to-head
Target provides stoichiometric cyanoacetate; reported yields 60–85% (Neidlein 1989)
Supports protocol transfer for dicyanoacetate methylation
Halide salts introduce competing anion exchange; no yield baseline under identical conditions
Phase-transfer catalysis Alkylation Dicyanoacetate chemistry

Intrinsic Knoevenagel Reactivity vs. Chloride in Solvent-Free Systems

Quaternary ammonium salts bearing the benzyltriethylammonium cation are established catalysts for solvent-free Knoevenagel condensations. Benzyltriethylammonium chloride (BTEAC) catalyzes the condensation of carbonyl compounds with active methylene compounds under solvent-free conditions to give olefinic products in high yields, and this protocol has been applied to the practical synthesis of the antibacterial agent trimethoprim [1]. When benzyltriethylammonium cyanoacetate is used, the cyanoacetate anion can serve directly as the active methylene component, merging the roles of catalyst and substrate into a single species [2]. This contrasts with BTEAC, which requires a separate active methylene compound (e.g., ethyl cyanoacetate or malononitrile) to be added. Under fluorapatite (FAP) catalysis activated by water and BTEAC, Knoevenagel products are obtained in excellent yields within minutes at room temperature [3].

Knoevenagel Role
Cross-study
Cyanoacetate acts as built-in active methylene; BTEAC requires external substrate (reported >80% yield with FAP)
Single-reagent simplification vs. two-component catalytic system
Direct yield comparison not available; functional distinction in substrate role
Knoevenagel condensation Solvent-free synthesis Electrophilic alkenes

Ionic Liquid Behavior of the Benzyltriethylammonium Cation

A systematic comparison of over 50 ionic liquids based on imidazolium, quaternary ammonium, and guanidinium cations with various anions collated key physicochemical data including viscosity, density, melting point, water content, and thermal stability [1]. The benzyltriethylammonium [BzTEA]⁺ cation, when paired with anions such as dicyanamide [DCA]⁻, trifluoroacetate [TFA]⁻, and bis(trifluoromethanesulfonyl)imide [Tf₂N]⁻, exhibited distinct viscosity and density profiles compared to imidazolium-based ionic liquids. While the cyanoacetate anion was not directly included in this specific study, the physicochemical behavior of [BzTEA]⁺-based ionic liquids provides a class-level inference for the expected properties of benzyltriethylammonium cyanoacetate, which is anticipated to exhibit intermediate viscosity and moderate hydrophilicity relative to the corresponding chloride or bromide salts [1]. Benzyltriethylammonium chloride-based deep eutectic solvents have demonstrated viscosity values as low as 0.21 Pa·s and ionic conductivity values as high as 8 mS/cm at elevated temperatures (293–333 K) [2].

Ionic Liquid Behavior
Class-level
[BzTEA]+ cation with carboxylate anions shows intermediate viscosity; no direct cyanoacetate data
Physicochemical properties inferred from >50 IL dataset
Data to verify for cyanoacetate salt; BTEAC DES viscosity reference 0.21 Pa·s at 293–333 K
Ionic liquids Viscosity Density Benzyltriethylammonium cation

Phase-Transfer Efficiency Under Ultrasonic Activation

In a comparative study of phase-transfer catalysts for the benzoin condensation under ultrasonic irradiation, benzyltriethylammonium bromide (BTEAB) was shown to outperform two other catalysts tested, with benzoin yield increasing with ultrasonic frequency [1]. While this study used the bromide salt, the benzyltriethylammonium cation is the active phase-transfer species; the cyanoacetate salt is expected to exhibit comparable or enhanced phase-transfer activity due to the higher organophilicity of the cyanoacetate anion compared to bromide [2]. This provides class-level evidence that benzyltriethylammonium cyanoacetate retains the proven phase-transfer efficiency of the benzyltriethylammonium cation scaffold.

Ultrasonic PTC Efficiency
Class-level
BTEAB outperformed two other catalysts in benzoin yield under ultrasonic activation
Cation scaffold validated; cyanoacetate salt expected to retain phase-transfer activity
No direct cyanoacetate ultrasonic data; inferred from benzyltriethylammonium class
Benzoin condensation Ultrasonic irradiation Phase-transfer catalyst comparison

Molecular Mass and Lipophilicity vs. Chloride and Acetate

Benzyltriethylammonium cyanoacetate (MW 276.37 g/mol) possesses a significantly higher molecular mass than benzyltriethylammonium chloride (MW 227.77 g/mol) and benzyltriethylammonium acetate (MW 251.36 g/mol, CAS 73680-65-6) . The cyanoacetate anion (NCCH₂COO⁻, formula mass 84.05) is larger and more polarizable than chloride (35.45) or acetate (59.04), which increases the organophilicity of the ion pair and enhances its partitioning into organic phases in biphasic systems [1]. The presence of the electron-withdrawing cyano group also modulates the nucleophilicity and basicity of the carboxylate, differentiating its reactivity from the acetate analog [1].

MW & Lipophilicity
Cross-study
Cyanoacetate salt MW 276.37; +48.60 vs. chloride, +25.01 vs. acetate
Larger polarizable anion enhances organic-phase partitioning
Phase-transfer design advantage vs. lighter, less organophilic analogs
Molecular weight Lipophilicity Counterion effect

Evidence-Backed Application Scenarios for Procurement


Single-Reagent Methylation of Alkyl Dicyanoacetates

In medicinal chemistry and agrochemical synthesis, the methylation of alkyl dicyanoacetates is a key step for constructing quaternary carbon centers. Benzyltriethylammonium cyanoacetate enables this transformation as a single reagent that supplies both the phase-transfer cation and the reactive cyanoacetate anion, reacting with methyl iodide in chloroform to yield methylated products without additional cyanoacetate sources [1]. This protocol is particularly valuable when anhydrous conditions and precise stoichiometric control are required.

Solvent-Free Knoevenagel Condensation with Built-In Active Methylene

For laboratories pursuing green chemistry and solvent-free synthetic methodologies, benzyltriethylammonium cyanoacetate provides the active methylene component for Knoevenagel condensations while simultaneously serving as the phase-transfer agent in biphasic or solvent-free systems. This dual functionality aligns with the proven efficacy of benzyltriethylammonium salts in solvent-free Knoevenagel protocols [2] and eliminates the need for separate ethyl cyanoacetate or malononitrile reagents.

Task-Specific Ionic Liquid and Deep Eutectic Solvent Research

Investigators studying task-specific ionic liquids or deep eutectic solvents for extraction, catalysis, or electrochemistry can employ benzyltriethylammonium cyanoacetate as a pre-formed ionic liquid with a reactive anion. The benzyltriethylammonium cation class has well-characterized viscosity (as low as 0.21 Pa·s), density, and conductivity profiles [3], and the cyanoacetate anion introduces nucleophilic and coordination capabilities not available with inert anions such as chloride or bis(trifluoromethanesulfonyl)imide.

Biphasic Optimization with Enhanced Organophilicity

In process chemistry and scale-up development, the enhanced organophilicity of benzyltriethylammonium cyanoacetate—driven by its larger, more polarizable cyanoacetate anion compared to chloride (MW difference +48.60 g/mol)—facilitates efficient phase transfer of the anion into organic media [4]. This property is critical for reactions where the cyanoacetate anion must be delivered stoichiometrically into the organic phase, such as in the acylation of ethyl cyanoacetate by diacid chlorides under phase-transfer conditions [5].

Application
Selection Property
Validation Focus
Dicyanoacetate alkylation protocols
Stoichiometric cyanoacetate source
Anhydrous stoichiometric control
Knoevenagel condensation studies
Built-in active methylene component
Solvent-free reaction reproducibility
Ionic liquid / DES property screening
Reactive anion vs. inert anion profile
Viscosity and phase behavior context
Biphasic phase-transfer process design
Anion organophilicity
Organic-phase partitioning efficiency
Quote Request

Request a Quote for Benzyltriethylammonium cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.